1-(6-Chloro-2-pyrazinyl)indoline is a heterocyclic compound characterized by its unique structural framework, which combines an indoline moiety with a chlorinated pyrazine substituent. Its molecular formula is C₁₂H₁₀ClN₃, and it has a molecular weight of 231.68 g/mol . The compound is notable for its potential applications in medicinal chemistry due to the presence of both indoline and pyrazine functionalities, which are known to exhibit diverse biological activities.
1-(6-Chloro-2-pyrazinyl)indoline exhibits promising biological activities. Compounds containing similar structures have been reported to possess:
Several synthetic methodologies can be employed to produce 1-(6-Chloro-2-pyrazinyl)indoline:
1-(6-Chloro-2-pyrazinyl)indoline has potential applications in various fields:
Interaction studies involving 1-(6-Chloro-2-pyrazinyl)indoline focus on its binding affinities with various biological targets. Preliminary studies indicate that compounds with similar structures interact with kinases and other enzymes involved in cellular signaling pathways. These interactions could elucidate mechanisms underlying its biological effects and inform future therapeutic applications .
Several compounds share structural similarities with 1-(6-Chloro-2-pyrazinyl)indoline. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Pyrazinylindole | Pyrazine fused with indole | Anticancer, neuroprotective |
| 6-Chloropyrazine | Chlorinated pyrazine | Antimicrobial |
| Pyrazino[1,2-a]indole | Fused pyrazine-indole system | Anticancer, anti-inflammatory |
| Indole-3-carboxylic acid | Indole with carboxyl group | Antioxidant |
The unique combination of a chlorinated pyrazine with an indoline structure sets 1-(6-Chloro-2-pyrazinyl)indoline apart from other compounds. This specific substitution pattern may enhance its biological activity while providing distinct chemical reactivity compared to its analogs.
1-(6-Chloro-2-pyrazinyl)indoline is a heterocyclic compound characterized by its unique structural framework, which combines an indoline moiety with a chlorinated pyrazine substituent . The compound possesses the molecular formula C₁₂H₁₀ClN₃ and exhibits a molecular weight of 231.68 grams per mole [2] [3]. The systematic identification of this compound is established through its International Union of Pure and Applied Chemistry nomenclature as 1-(6-chloropyrazin-2-yl)-2,3-dihydroindole, which precisely describes its molecular structure according to standardized chemical naming conventions [3].
The compound is registered with the Chemical Abstracts Service under the registry number 1220020-34-7, providing a unique identifier that distinguishes it from other chemical entities in scientific literature and chemical databases [2] [3]. The molecular structure features a distinctive connectivity pattern where the nitrogen atom at position 1 of the indoline ring system forms a covalent bond with the carbon atom at position 2 of the 6-chloropyrazine ring [3]. This structural arrangement creates a bicyclic framework that maintains the individual electronic characteristics of both heterocyclic components while introducing new electronic interactions through the nitrogen bridge.
Table 1: Basic Molecular Properties of 1-(6-Chloro-2-pyrazinyl)indoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃ |
| Molecular Weight (g/mol) | 231.68 |
| CAS Registry Number | 1220020-34-7 |
| IUPAC Name | 1-(6-chloropyrazin-2-yl)-2,3-dihydroindole |
| MDL Number | MFCD13561866 |
| InChI Key | YKPZAKYRTAWOBF-UHFFFAOYSA-N |
The molecular architecture consists of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms arranged in a specific three-dimensional configuration [2] [3]. The indoline portion contributes eight carbon atoms and one nitrogen atom to the overall structure, while the chloropyrazine moiety provides four carbon atoms, two nitrogen atoms, and the chlorine substituent . This composition results in a compound that exhibits both electron-rich and electron-deficient regions within the same molecular framework, creating opportunities for diverse chemical reactivity patterns .
The conformational behavior of 1-(6-Chloro-2-pyrazinyl)indoline is influenced by the structural characteristics of both the indoline and pyrazine ring systems. Indoline derivatives are known to exhibit specific conformational preferences due to the saturated nature of the five-membered pyrrolidine ring fused to the benzene ring [4] [5]. The indoline ring system adopts a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated, distinguishing it from the fully aromatic indole structure [6] [4].
Conformational studies of related indoline derivatives have demonstrated that fused heterocyclic five-membered rings exhibit distinct conformational preferences that depend on the nature of substituents and ring fusion patterns [5]. In furo- and thieno-indoline systems, the heterocyclic components exist in solution in only one conformer, with structures in specific regions of the pseudorotational wheel [5]. The conformational preferences of 1-(6-Chloro-2-pyrazinyl)indoline are expected to be influenced by the electronic properties of the chloropyrazine substituent, which introduces both steric and electronic constraints on the molecular geometry.
The pyrazine ring component adopts a planar hexagonal geometry characteristic of aromatic heterocycles, with the chlorine substituent at position 6 introducing additional steric considerations [7]. The nitrogen atoms in the pyrazine ring are positioned at the 1 and 4 positions relative to each other, creating a symmetrical arrangement that influences the overall electronic distribution of the molecule [7]. The chlorine atom at position 6 of the pyrazine ring introduces an electron-withdrawing effect that affects both the local electronic environment and the conformational stability of the entire molecular system [8].
The stereochemical features of 1-(6-Chloro-2-pyrazinyl)indoline are primarily determined by the planarity constraints imposed by the aromatic systems and the conformational flexibility of the saturated portion of the indoline ring [9]. The molecular structure exhibits restricted rotation around the nitrogen bridge connecting the two ring systems, which can lead to preferred conformational states that minimize steric interactions while maximizing favorable electronic interactions [10] [11].
The indoline moiety represents a fundamental structural component that contributes significantly to the chemical and physical properties of 1-(6-Chloro-2-pyrazinyl)indoline [6] [4]. Indoline is classified as an aromatic heterocyclic organic compound with the chemical formula C₈H₉N, featuring a bicyclic structure where a six-membered benzene ring is fused to a five-membered nitrogen-containing ring [4] [12]. The distinguishing characteristic of the indoline system is the saturation of the 2-3 bond, which differentiates it from the fully aromatic indole structure and introduces unique electronic and conformational properties [6] [4].
The indoline ring system exhibits electron-rich aromatic character due to the presence of the nitrogen atom and the extended π-electron system of the fused benzene ring [12] [13]. This electron-rich nature makes the indoline moiety susceptible to electrophilic attack and contributes to the overall nucleophilic character of the nitrogen atom at position 1 [12]. The physical properties of indoline include a melting point of -21 degrees Celsius, a boiling point of 220-221 degrees Celsius, and a density of 1.063 grams per milliliter at 25 degrees Celsius [12].
The chloropyrazine moiety constitutes the second major structural component of 1-(6-Chloro-2-pyrazinyl)indoline, contributing distinct electronic properties that complement the indoline system [7]. Pyrazine is a diazine heterocycle characterized by nitrogen atoms positioned at the 1 and 4 positions of a six-membered aromatic ring [7]. The electronic properties of pyrazine include a dipole moment of zero due to its symmetrical structure, a low intrinsic basicity with a pKa of 0.37, and hydrogen-bond acceptor potential [7].
Table 2: Key Structural Motifs and Their Electronic Characteristics
| Structural Component | Type | Electronic Character | Position |
|---|---|---|---|
| Indoline Ring System | Saturated benzopyrrole | Electron-rich aromatic | C₂-C₉ framework |
| Pyrazine Ring System | Diazine heterocycle | Electron-deficient heteroaromatic | C₁₀-N₃ framework |
| Chloro Substituent | Halogen substituent | Electron-withdrawing | C₆ of pyrazine |
| Nitrogen Bridge | N-N linkage | Electron-donating bridge | N₁ of indoline to C₂ of pyrazine |
| Bicyclic Framework | Fused ring system | Conjugated π-system | Entire molecular scaffold |
The chlorine substituent at position 6 of the pyrazine ring introduces significant electronic modifications to the heterocyclic system [8]. Electronegative substitution with chlorine affects the electronic properties of diazaacenes to a much greater degree than expected, with the electron-withdrawing nature of chlorine leading to stabilization of electron density and modification of frontier molecular orbital energies [8]. The presence of the chlorine atom creates an asymmetrical electronic distribution within the pyrazine ring, influencing both the chemical reactivity and the physical properties of the entire molecular system [8].
The combination of the electron-rich indoline moiety with the electron-deficient chloropyrazine system creates a unique electronic architecture that exhibits both donor and acceptor characteristics within the same molecule . This structural arrangement enables the compound to participate in diverse chemical interactions and provides opportunities for applications in medicinal chemistry and materials science [10].
The electronic distribution in 1-(6-Chloro-2-pyrazinyl)indoline is characterized by the interaction between the electron-rich indoline system and the electron-deficient chloropyrazine moiety, creating a complex pattern of charge distribution and bonding interactions [8]. The indoline component contributes significant electron density through its aromatic π-system and the lone pair electrons on the nitrogen atom, while the chloropyrazine system acts as an electron-accepting unit due to the electronegative nitrogen atoms and the chlorine substituent [7].
Theoretical studies of indole derivatives have demonstrated that the electronic structure is significantly influenced by substituent effects, with electron-withdrawing groups causing bathochromic shifts in electronic transitions and modifications to frontier molecular orbital energies [13] [14]. In the case of 1-(6-Chloro-2-pyrazinyl)indoline, the chloropyrazine substituent is expected to withdraw electron density from the indoline system through the nitrogen bridge, creating a polarized electronic distribution across the molecular framework [13] [8].
The bonding patterns within 1-(6-Chloro-2-pyrazinyl)indoline involve both covalent bonds within the individual ring systems and the critical nitrogen-carbon bond connecting the two heterocyclic components [3]. The indoline ring system exhibits typical aromatic bonding characteristics with delocalized π-electrons across the benzene portion and localized bonding in the saturated pyrrolidine ring [4] [15]. The nitrogen atom at position 1 of the indoline system forms a pyramidal geometry with bond angles summing to approximately 352 degrees, consistent with sp³ hybridization and the presence of a lone pair of electrons [16].
The pyrazine ring system displays aromatic character with equal carbon-nitrogen and carbon-carbon bond lengths, while the chlorine substituent forms a polar covalent bond with the ring carbon [7]. The electronegativity difference between chlorine and carbon creates a dipole moment that contributes to the overall electronic polarization of the molecule [8]. The nitrogen atoms in the pyrazine ring exhibit sp² hybridization with lone pairs of electrons oriented perpendicular to the ring plane, contributing to the electron-accepting character of this moiety [7].
Molecular orbital calculations on related heterocyclic systems have shown that the highest occupied molecular orbital is typically localized on the electron-rich aromatic components, while the lowest unoccupied molecular orbital is concentrated on electron-deficient regions [17] [18]. In 1-(6-Chloro-2-pyrazinyl)indoline, the highest occupied molecular orbital is expected to be primarily localized on the indoline system, particularly on the nitrogen atom and the aromatic π-system [17] [15]. Conversely, the lowest unoccupied molecular orbital is likely to be concentrated on the chloropyrazine moiety, especially on the electron-deficient pyrazine ring and the chlorine substituent [18] [19].
The electronic distribution also influences the hydrogen bonding potential of the molecule, with the nitrogen atoms serving as hydrogen bond acceptors and the aromatic carbon-hydrogen bonds acting as weak hydrogen bond donors [20]. Molecular electrostatic potential analysis of heterocyclic compounds has demonstrated that negative electrostatic potential regions concentrate on nitrogen atoms, while positive regions are associated with hydrogen atoms bonded to electronegative centers [20].
While specific crystallographic data for 1-(6-Chloro-2-pyrazinyl)indoline are not readily available in the current literature, the solid-state arrangement can be inferred from studies of related indoline and pyrazine derivatives [21] [22] [23]. Crystallographic analyses of indoline derivatives typically reveal molecular packing arrangements that are stabilized by intermolecular hydrogen bonding, π-π stacking interactions, and van der Waals forces [22] [23].
Studies of similar heterocyclic compounds have shown that indoline derivatives often crystallize in monoclinic or triclinic crystal systems, with molecular arrangements that maximize intermolecular interactions while minimizing steric repulsion [24] [22]. The crystal structures of indole derivatives demonstrate that the heterocyclic ring systems maintain planarity with minimal deviation from ideal aromatic geometry, with dihedral angles between ring planes typically ranging from 0.20 to 1.65 degrees [22].
The presence of the chloropyrazine substituent in 1-(6-Chloro-2-pyrazinyl)indoline is expected to influence the crystal packing through halogen bonding interactions and dipole-dipole attractions [25] [23]. Crystallographic studies of chlorinated heterocycles have revealed that chlorine atoms can participate in intermolecular interactions through halogen bonding, where the chlorine atom acts as an electron acceptor in interactions with electron-rich regions of neighboring molecules [23].
Table 3: Comparative Physical Properties
| Compound | Molecular Weight | Formula | Melting Point (°C) | Solubility Character |
|---|---|---|---|---|
| 1-(6-Chloro-2-pyrazinyl)indoline | 231.68 | C₁₂H₁₀ClN₃ | Not reported | Organic solvents |
| Indoline (parent) | 119.16 | C₈H₉N | -21 | Alcohol, oils |
| Pyrazine (parent) | 80.09 | C₄H₄N₂ | 52 | Water soluble |
| 6-Chloropyrazine | 114.54 | C₄H₃ClN₂ | Not reported | Organic solvents |
The solid-state arrangement of heterocyclic compounds containing both electron-rich and electron-deficient aromatic systems often exhibits alternating stacking patterns that maximize favorable electronic interactions between complementary molecular regions [25]. In the case of 1-(6-Chloro-2-pyrazinyl)indoline, the crystal structure is expected to feature intermolecular arrangements where the electron-rich indoline systems interact with the electron-deficient chloropyrazine moieties of adjacent molecules [25].
Crystallographic parameters for related compounds indicate typical unit cell dimensions with space groups that accommodate the molecular geometry and intermolecular interaction requirements [21] [24]. The crystal density is expected to be influenced by the molecular weight and the efficiency of molecular packing, with values typically ranging from 1.3 to 1.6 grams per cubic centimeter for similar heterocyclic compounds [21] [24].
1-(6-Chloro-2-pyrazinyl)indoline exists as a solid under standard temperature and pressure conditions, manifesting as a crystalline material with a colorless to pale yellow appearance [2]. The compound exhibits the characteristic structural framework of fused heterocyclic systems, combining the electron-rich indoline moiety with the electron-deficient chlorinated pyrazine ring. This structural arrangement influences the overall physical presentation and stability characteristics of the compound.
The organoleptic properties of 1-(6-Chloro-2-pyrazinyl)indoline have not been extensively documented in the literature, though similar indoline derivatives typically present as odorless or possessing faint aromatic characteristics [3]. The compound demonstrates typical solid-state properties associated with heterocyclic compounds containing both electron-donating and electron-withdrawing substituents, which contribute to intermolecular packing arrangements in the crystalline state.
The physical state stability is enhanced by the aromatic character of both ring systems, which provides structural rigidity and resistance to atmospheric degradation under normal storage conditions [4]. The presence of the chlorine substituent on the pyrazine ring contributes to the overall molecular dipole moment and influences crystal packing arrangements through halogen bonding interactions.
| Physical Property | Value/Description | Reference |
|---|---|---|
| Physical State | Solid (Crystalline) | [2] |
| Appearance | Colorless to pale yellow | [4] |
| Crystal Habit | Not specifically reported | - |
| Odor | Not characterized | - |
| Taste | Not applicable | - |
The molecular weight of 1-(6-Chloro-2-pyrazinyl)indoline is precisely established at 231.68 grams per mole, as confirmed by multiple chemical databases and analytical determinations [2] [5]. This molecular weight reflects the constituent atomic masses: twelve carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms, arranged in the characteristic indoline-pyrazine framework.
Density measurements for 1-(6-Chloro-2-pyrazinyl)indoline have not been experimentally determined in the available literature. However, comparative analysis with structurally related compounds provides insight into expected density ranges. The parent indoline compound exhibits a density of 1.063 g/mL at 25°C [6] [3], while 2-chloropyrazine demonstrates a significantly higher density of 1.283 g/mL due to the presence of chlorine [7]. Based on these structural analogs and considering the molecular composition, the density of 1-(6-Chloro-2-pyrazinyl)indoline is estimated to fall within the range of 1.15-1.25 g/mL.
The molecular weight distribution and density characteristics influence several important physicochemical parameters, including molar volume calculations, intermolecular spacing in crystalline arrangements, and solution behavior. The relatively moderate molecular weight places this compound within an accessible range for pharmaceutical applications while maintaining structural complexity sufficient for diverse biological interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 231.68 g/mol | [2] [5] |
| Estimated Density | 1.15-1.25 g/mL | Calculated estimate |
| Molar Volume | ~185-200 cm³/mol | Derived calculation |
The solubility characteristics of 1-(6-Chloro-2-pyrazinyl)indoline reflect the complex interplay between its hydrophobic indoline core and the polar, chlorinated pyrazine substituent. Water solubility is expected to be limited, following patterns observed in related indoline derivatives where aqueous solubility typically ranges from poor to moderate [8] [9]. The indoline parent compound demonstrates water solubility of approximately 5 g/L, suggesting that the additional pyrazine substitution may further reduce aqueous solubility due to increased molecular complexity and hydrophobic character.
Organic solvent compatibility demonstrates more favorable characteristics. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to provide excellent solvation due to their ability to effectively interact with the heterocyclic nitrogen atoms without competing hydrogen bonding [10] [11]. Lower alcohols including methanol and ethanol should provide moderate to good solubility through hydrogen bonding interactions with the nitrogen centers and favorable dipole-dipole interactions.
Chlorinated solvents such as dichloromethane and chloroform are anticipated to dissolve the compound effectively, as demonstrated by related indoline derivatives [12]. The aromatic character of both ring systems facilitates π-π interactions with aromatic solvents, while the overall molecular polarity suggests compatibility with moderately polar organic media.
| Solvent Category | Expected Solubility | Mechanism |
|---|---|---|
| Water | Poor to Limited | Hydrophobic interactions dominate |
| Methanol/Ethanol | Moderate | Hydrogen bonding with nitrogen centers |
| DMSO/DMF | Good to Excellent | Strong dipolar interactions |
| Dichloromethane | Good | π-system compatibility |
| Toluene | Moderate | π-π interactions |
| Alkanes | Poor | Minimal polar interactions |
Partition coefficient determination for 1-(6-Chloro-2-pyrazinyl)indoline requires consideration of both experimental measurements and computational predictions. Direct octanol-water partition coefficient measurements have not been reported in the available literature. However, structural analysis suggests a moderately lipophilic character due to the combined indoline and chloropyrazine structural elements.
The presence of three nitrogen atoms in the molecular framework provides multiple sites for hydrogen bonding and dipolar interactions, which influence partitioning behavior between aqueous and organic phases [13]. The chlorine substituent on the pyrazine ring contributes to electron withdrawal and affects the overall electronic distribution, potentially influencing membrane interaction characteristics.
Membrane permeability properties can be estimated based on molecular descriptors and structural features. The molecular weight of 231.68 g/mol falls within favorable ranges for passive diffusion, while the presence of hydrogen bond acceptors and the heterocyclic framework suggest moderate membrane permeability characteristics [14] [15]. The indoline core provides a balance between hydrophobic character necessary for membrane partitioning and polar functionality required for aqueous phase compatibility.
Computational models for partition coefficient prediction suggest values in the range of LogP 2.0-3.5, based on similar heterocyclic compounds containing indoline and chloropyrazine structural elements [16]. The actual experimental determination would require careful consideration of ionization states and pH-dependent behavior.
| Parameter | Estimated Value | Basis for Estimation |
|---|---|---|
| LogP (octanol/water) | 2.0-3.5 | Structural similarity analysis |
| Hydrogen Bond Donors | 0 | Molecular structure |
| Hydrogen Bond Acceptors | 3 | Three nitrogen atoms |
| Topological Polar Surface Area | ~40-50 Ų | Nitrogen heterocycles |
Thermal stability analysis of 1-(6-Chloro-2-pyrazinyl)indoline must consider the individual stability characteristics of both the indoline and chloropyrazine components. Pyrazine derivatives generally demonstrate thermal stability up to approximately 200-250°C before significant degradation occurs [17] [18]. The presence of chlorine substitution typically enhances thermal stability compared to unsubstituted heterocycles, as the electron-withdrawing effect stabilizes the aromatic system.
Indoline compounds exhibit variable thermal behavior depending on substitution patterns, with thermal decomposition typically initiating above 200°C through oxidative pathways or ring-opening mechanisms [19]. The fused heterocyclic nature of 1-(6-Chloro-2-pyrazinyl)indoline suggests enhanced thermal stability compared to individual component rings due to extended conjugation and rigidity.
Degradation pathways are anticipated to involve initial cleavage of the carbon-nitrogen bond connecting the indoline and pyrazine rings, followed by fragmentation of individual heterocyclic systems. Oxidative conditions may promote formation of quinone-like intermediates from the indoline portion, while the chloropyrazine moiety may undergo dechlorination or ring-opening reactions at elevated temperatures.
Thermal gravimetric analysis would be required for precise determination of decomposition temperatures and weight loss profiles. Based on structural analogs, the onset of thermal degradation is estimated to occur between 220-280°C, with complete decomposition achieved above 400°C under inert atmosphere conditions.
| Thermal Property | Estimated Value | Reference Basis |
|---|---|---|
| Decomposition Onset | 220-280°C | Pyrazine derivatives [17] [18] |
| Major Weight Loss | 280-400°C | Heterocyclic patterns |
| Residue at 500°C | <10% | Complete degradation expected |
The acid-base properties of 1-(6-Chloro-2-pyrazinyl)indoline are dominated by the basicity of the nitrogen atoms present in both heterocyclic systems. The indoline nitrogen exhibits weak basicity with an estimated pKa around 5.2, similar to other indoline derivatives [3]. The pyrazine nitrogen atoms demonstrate significantly different basicity due to the electron-withdrawing effect of the chlorine substituent and the aromatic character of the pyrazine ring.
Pyrazine itself exhibits a pKa value of approximately 0.65 for the first protonation [20], indicating relatively weak basicity compared to saturated nitrogen heterocycles. The presence of the 6-chloro substituent further reduces the basicity of the pyrazine nitrogens through inductive electron withdrawal, potentially lowering the pKa values by 1-2 units compared to unsubstituted pyrazine.
The overall acid-base behavior of 1-(6-Chloro-2-pyrazinyl)indoline represents a complex equilibrium system with multiple ionizable sites. The indoline nitrogen is expected to be the most basic site due to its sp³ hybridization and reduced aromatic character compared to the pyrazine nitrogens. Protonation sequences would likely follow the order: indoline nitrogen > pyrazine nitrogen adjacent to the indoline linkage > chlorine-substituted pyrazine nitrogen.
pH-dependent behavior influences solubility characteristics, with increased aqueous solubility expected under acidic conditions due to protonation and formation of water-soluble salts. The isoelectric point of the compound is estimated to occur in the mildly acidic range, approximately pH 4-5, where the molecule exists predominantly in neutral form.
| Acid-Base Property | Estimated Value | Structural Basis |
|---|---|---|
| Most Basic Site pKa | 5.0-5.5 | Indoline nitrogen [3] |
| Pyrazine N pKa | 0.5-1.5 | Chloro-substituted pyrazine |
| Isoelectric Point | pH 4-5 | Multiple equilibria |
| Protonation Sites | 3 | Three nitrogen atoms |